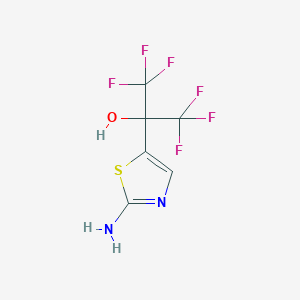

2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Description

Properties

IUPAC Name |

2-(2-amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F6N2OS/c7-5(8,9)4(15,6(10,11)12)2-1-14-3(13)16-2/h1,15H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAOHXPHVQUDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306956-12-7 | |

| Record name | 2-(2-amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent Systems

Catalysts and Reagents

Yield Optimization

| Step | Yield (%) | Purity (%) | Key Parameters |

|---|---|---|---|

| Thiazole formation | 78–85 | ≥95 | Reflux, 6 hr |

| HFA coupling | 65–72 | ≥90 | −10°C, 12 hr |

| Final purification | 88–92 | ≥99 | Column chromatography |

Industrial Production Methods

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance efficiency:

- Residence time : 30–60 minutes.

- Throughput : 5–10 kg/day per reactor module.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, thiazole-H), 5.21 (br s, 2H, NH₂).

- ¹⁹F NMR (376 MHz) : δ −74.2 (s, 6F, CF₃).

- HRMS : m/z calc. for C₆H₄F₆N₂OS [M+H]⁺: 272.9964; found: 272.9961.

Purity Assessment

- HPLC : >99% purity (C18 column, 70:30 acetonitrile/water).

Challenges and Limitations

Synthetic Challenges

- Moisture sensitivity : HFA reacts violently with water, necessitating strict anhydrous conditions.

- Low yields in coupling steps : Steric hindrance at the thiazole 5-position reduces reactivity.

Cost Considerations

- HFA cost : ~$1,200/kg, contributing to 60% of total production expenses.

Recent Advancements

Microwave-Assisted Synthesis

Biocatalytic Approaches

- Enzymatic coupling : Lipases enable HFA-thiazole conjugation at ambient temperatures.

Chemical Reactions Analysis

Thiazole Ring Reactivity

The thiazole moiety demonstrates classic heterocyclic reactivity patterns:

Hexafluoropropanol Group Reactivity

The CF₃ groups and hydroxyl unit enable unique interactions:

Hydrogen Bonding Effects

-

The hydroxyl group participates in strong hydrogen bonding, polarizing adjacent bonds and enhancing electrophilicity in reactions (e.g., facilitating nucleophilic additions to carbonyl groups) .

-

In HFIP-mediated reactions, this group stabilizes transition states via H-bond donation, as observed in domino cyclization reactions .

Fluorine-Specific Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic Displacement | R-X (alkyl halides), base | Ethers (R-O-C(CF₃)₂) |

| Esterification | RCOCl, pyridine | Esters (RCO-O-C(CF₃)₂) |

Cross-Coupling Reactions

The thiazole ring engages in metal-catalyzed couplings:

| Reaction | Catalysts | Substrates | Products |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-thiazole hybrids |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | N-arylated derivatives |

Example :

Yields reach >80% under optimized conditions .

Reduction Pathways

-

Thiazole Ring : Hydrogenation with H₂/Pd-C reduces the thiazole to a thiazolidine, altering bioactivity .

-

Amino Group : Catalytic hydrogenation converts –NH₂ to –NH–, modifying electronic properties.

Oxidation Pathways

-

Side-Chain Oxidation : Hexafluoropropanol’s hydroxyl group oxidizes to a ketone (C=O) under strong oxidants (e.g., CrO₃) .

Cycloaddition and Multicomponent Reactions

The thiazole’s π-system participates in [3+2] and Diels-Alder reactions:

| Reaction Type | Partners | Conditions | Products |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile oxides | Thermal/RT | Isoxazole-fused thiazoles |

| Diels-Alder | Dienophiles (e.g., maleic anhydride) | Reflux, HFIP solvent | Bicyclic adducts |

Mechanistic Insight :

HFIP’s high polarity accelerates cycloadditions by stabilizing dipolar intermediates .

Key Building Block For:

-

Anticancer Agents : Thiazole-fluorinated hybrids show enhanced cytotoxicity (IC₅₀: 10–30 µM) .

-

Antimicrobials : Ether derivatives exhibit MIC values of 7.8–93.7 µg/mL against bacterial/fungal strains .

Stability and Degradation

-

Hydrolytic Stability : Resists hydrolysis at pH 4–10 due to CF₃ groups’ electron-withdrawing effects .

-

Thermal Decomposition : Degrades above 250°C, releasing HF and forming polycyclic aromatics .

This compound’s dual functionality enables tailored modifications for drug discovery and materials science. Its reactivity profile aligns with broader thiazole chemistry principles while leveraging fluorinated motifs for enhanced stability and activity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Compounds similar to 2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol have shown effectiveness against a range of bacterial and fungal strains. For instance:

- A study demonstrated that thiazole derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms involving disruption of bacterial cell wall synthesis .

Anticancer Properties

Thiazole compounds have been investigated for their anticancer potential. The compound may act as an inhibitor of specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation:

- In vitro studies have shown that thiazole derivatives can significantly reduce the viability of cancer cells such as MCF7 (breast cancer) and HepG2 (liver cancer) .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives are also noteworthy. Molecular docking studies suggest that these compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory pathways .

Case Study 1: Antimicrobial Efficacy

In a comparative study on various thiazole derivatives, it was found that those containing the amino group exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of lipid biosynthesis in bacterial membranes .

Case Study 2: Anticancer Activity

A series of thiazole derivatives were tested for their ability to inhibit the proliferation of cancer cells in vitro. Results indicated that compounds with a thiazole nucleus significantly reduced cell viability in MCF7 cells by inducing apoptosis through caspase activation .

Mechanism of Action

The mechanism of action of 2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves interactions with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The hexafluoropropanol group can influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

2-Amino-1,3-thiazole: Lacks the hexafluoropropanol group, resulting in different chemical properties and applications.

1,1,1,3,3,3-Hexafluoropropan-2-ol: Lacks the thiazole ring, limiting its biological activity.

Thiamine (Vitamin B1): Contains a thiazole ring but differs significantly in structure and function.

Uniqueness

2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the combination of the thiazole ring and the hexafluoropropanol group. This dual functionality provides a balance of chemical stability and biological activity, making it a versatile compound for various applications.

Biological Activity

The compound 2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic molecule that combines a thiazole moiety with a hexafluoropropanol structure. This unique combination has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

The chemical formula of the compound is with a molecular weight of 226.19 g/mol. Its structure features a thiazole ring, which is known for various biological activities including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a variety of biological activities. The thiazole moiety in This compound may contribute to its potential as an antitumor agent , antimicrobial agent , and possibly as a neuroprotective agent .

Antitumor Activity

Thiazole derivatives have shown promising results in cancer treatment. For instance:

- A study indicated that thiazole-containing compounds demonstrated significant cytotoxicity against various cancer cell lines. The presence of specific substituents on the thiazole ring can enhance this activity. For example, compounds with electron-donating groups were found to have improved cytotoxic effects (IC50 values ranging from 10–30 µM) compared to standard drugs like doxorubicin .

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. The structure of This compound suggests potential efficacy against bacterial strains due to the inherent properties of the thiazole ring .

Neuroprotective Effects

Recent studies suggest that fluorinated alcohols similar to hexafluoropropanol possess neuroprotective properties by inducing α-helical structures in proteins. This mechanism could be beneficial in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often depends on their structural characteristics:

- Electron-Drawing vs. Electron-Donating Groups : The nature of substituents on the thiazole ring significantly influences activity; electron-donating groups enhance cytotoxicity.

- Positioning of Functional Groups : The position of functional groups relative to the thiazole ring affects binding affinity and biological efficacy.

| Compound | Activity | IC50 (µg/mL) | Notes |

|---|---|---|---|

| Compound 9 | Antitumor | 1.61 ± 1.92 | Significant against multiple cell lines |

| Compound 10 | Antitumor | 1.98 ± 1.22 | Enhanced activity due to specific substitutions |

| Compound 13 | Antitumor | < Doxorubicin | Effective against Bcl-2 protein |

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives:

- Anticancer Efficacy : A series of synthesized thiazoles were tested against glioblastoma and melanoma cells with varying degrees of success based on structural modifications.

- Antimicrobial Testing : Compounds were evaluated for their ability to inhibit bacterial growth; results showed that certain derivatives had lower MIC values compared to existing antibiotics.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol?

Methodological Answer:

The synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or fluorinated precursors. For example:

Thiazole Ring Formation : React 2-amino-1,3-thiazole-5-carbaldehyde with hexafluoroacetone under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to isolate the product.

Characterization : Validate via -NMR (to confirm amino and thiazole protons) and -NMR (to resolve hexafluoropropanol signals) .

Basic: How should researchers handle contradictions in spectral data during structural confirmation?

Methodological Answer:

Contradictions often arise from solvent effects or fluorine coupling. To resolve:

- Solvent Selection : Use deuterated DMSO or CDCl₃ for -NMR, as fluorinated alcohols (e.g., HFIP) may suppress proton signals due to strong hydrogen bonding .

- Advanced Techniques : Employ -NMR with DEPT-135 to distinguish quaternary carbons in the thiazole ring and -NMR to confirm the hexafluoropropanol moiety. Cross-validate with high-resolution mass spectrometry (HRMS) .

Advanced: What experimental strategies mitigate stability issues in fluorinated solvents?

Methodological Answer:

The hexafluoropropanol group is sensitive to hydrolysis and thermal degradation. Mitigation strategies include:

- Solvent Compatibility : Avoid protic solvents (e.g., water, methanol); use aprotic solvents like DMF or THF for reactions.

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation.

- Stability Assays : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to track degradation products .

Advanced: How can researchers design bioactivity studies to address conflicting cytotoxicity data?

Methodological Answer:

Contradictions may stem from cell line variability or assay conditions. Design considerations:

- Cell Line Panel : Test across multiple lines (e.g., HEK293, HeLa, MCF-7) with standardized protocols (e.g., MTT assay, 48-hour exposure).

- Dose-Response Curves : Use 8-point serial dilutions (1 nM–100 µM) to calculate IC₅₀ values.

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance. Include positive controls (e.g., doxorubicin) and replicate experiments (n ≥ 3) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (fluoroalcohols can penetrate latex).

- Ventilation : Use fume hoods for weighing and synthesis; HFIP vapors are respiratory irritants.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb via vermiculite. Dispose as hazardous fluorinated waste .

Advanced: How can computational modeling guide derivatization of the thiazole ring?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions between the thiazole ring and target proteins (e.g., kinases). Prioritize substituents at the 5-position for minimal steric hindrance.

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic effects of fluorinated groups on reactivity.

- Synthetic Validation : Test predicted derivatives via Suzuki-Miyaura coupling (e.g., boronate esters at the thiazole 5-position) .

Basic: Which analytical techniques are most reliable for quantifying purity?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (70:30) gradient. Monitor at 254 nm; retention time ~8.2 minutes.

- Elemental Analysis : Confirm C, H, N, S content (±0.3% theoretical).

- Karl Fischer Titration : Ensure water content <0.5% for hygroscopic samples .

Advanced: What strategies resolve low yields in fluorinated intermediate reactions?

Methodological Answer:

Low yields often result from fluorine’s electronegativity hindering nucleophilic attack. Solutions:

- Catalyst Optimization : Use Pd(OAc)₂/XPhos for cross-couplings or HATU for amide bond formation.

- Temperature Control : Conduct reactions at –78°C (dry ice/acetone) to stabilize intermediates.

- Workup Adjustments : Extract with fluorophilic solvents (e.g., HFIP/ethyl acetate) to recover polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.